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Compound of Interest

Compound Name:
4-((2,6-Dichloro-9h-purin-9-

yl)methyl)benzonitrile

CAS No.: 115204-76-7

Cat. No.: B8098518

Get Quote

CAS 115204-76-7 is the N9-alkylated product of 2,6-dichloropurine and 4-cyanobenzyl

bromide.[3] Its purity and solid-state properties are pivotal for downstream yield and

stereochemical control.[3]

Feature Specification

Chemical Name
4-((2,6-dichloro-9H-purin-9-

yl)methyl)benzonitrile

Molecular Formula C₁₃H₇Cl₂N₅

Molecular Weight 304.13 g/mol

Physical State White to off-white crystalline solid

Structural Class N9-benzylpurine derivative

Key Impurity
N7-isomer (Regioisomer formed during

alkylation)
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Part 2: Melting Point Reference & Analysis
Unlike commodity chemicals with a single, universally cited melting point, CAS 115204-76-7 is

a specialized intermediate.[3] Its melting point (MP) is a critical quality attribute (CQA) used to

distinguish it from its starting materials and regioisomeric byproducts.[3]

Comparative Melting Point Data
The following table benchmarks the target compound against its precursors and common

impurities. Use these values to validate your reaction outcome.

Compound Role
Melting Point
Reference (°C)

Diagnostic Note

CAS 115204-76-7 Target Product
~175 – 185 °C

(Typical Range)*

Experimental

verification required

via DSC.[3]

2,6-Dichloropurine Starting Material 180 – 182 °C

If MP is sharp at

180°C but TLC shows

no migration, reaction

failed.[3]

4-Cyanobenzyl

Bromide
Reagent 113 – 115 °C

Significantly lower

MP; easy to detect if

unreacted.[3]

N7-Isomer Common Impurity Distinct (Often Lower)

N7 isomers typically

melt 10–20°C lower

than N9 isomers.[3]

> Note: Specific melting points for this intermediate can vary based on the polymorph and

recrystallization solvent (e.g., Ethanol vs. DMF/Water).[3] The range 175–185°C is inferred

from structural analogs (e.g., 2,6-dichloro-9-benzylpurine melts at ~152°C; the para-cyano

group rigidifies the lattice, raising the MP).[3]

Why Melting Point Matters Here
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Regioselectivity Check: The alkylation of 2,6-dichloropurine produces a mixture of N9

(desired) and N7 (undesired) isomers.[3] A depressed or broad melting range (< 2°C span)

indicates significant N7 contamination.[3]

Solvent Entrapment: This compound is often recrystallized from high-boiling solvents like

DMF.[3] A "soft" melting point followed by bubbling suggests trapped solvent.[3]

Part 3: Experimental Protocol for Characterization
To ensure scientific integrity, do not rely solely on literature values. Use this self-validating

protocol to determine the melting point and purity of your specific lot.[3]

Method A: Differential Scanning Calorimetry (DSC) - The
Gold Standard[3]

Objective: Determine onset temperature and thermodynamic purity.

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp non-

hermetically.

Protocol:

Equilibrate at 40°C.

Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

Acceptance Criteria: Single endothermic peak with Onset > 170°C. No exotherms

(decomposition) prior to melt.[3]

Method B: Capillary Melting Point (Routine QC)
Objective: Quick purity check.

Protocol:

Pack capillary tube to 3mm height.[3] Compact by tapping.[3]

Insert into apparatus preheated to 150°C.
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Ramp at 1°C/min.

Observation: Record

(first liquid drop) and

(complete melt). A range > 2°C indicates impurity (likely unreacted bromide or N7 isomer).[3]

Part 4: Synthesis & Logical Pathway
The synthesis of CAS 115204-76-7 involves a nucleophilic substitution that competes between

the N9 and N7 positions of the purine ring.[3]

Reaction Logic Diagram

2,6-Dichloropurine
(MP: 180-182°C)

Transition State
(Anionic Purine)
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+ Electrophile

Base (K2CO3/DMF)

Target (N9-Isomer)
CAS 115204-76-7

(Thermodynamic Product)

Major Path
(Steric Preference)

Impurity (N7-Isomer)
(Kinetic Product)

Minor Path

Click to download full resolution via product page

Figure 1: Reaction pathway showing the competition between N9 and N7 alkylation.[3] The N9

isomer (Target) is generally favored thermodynamically and by steric factors.[3]

Part 5: Comparative Performance Guide
When selecting CAS 115204-76-7 for research, compare it against alternative grades or

synthesis routes.
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Attribute
High-Purity Grade

(>98%)

Technical Grade

(~95%)

Implication for

Research

Melting Range Sharp (< 1.5°C range) Broad (> 3°C range)

Broad range indicates

N7 isomer presence,

which is difficult to

remove later.[3]

Color White / Off-White Yellow / Beige

Yellowing indicates

oxidative degradation

or retained bromide

salts.[3]

Solubility (DMSO) Clear, Colorless Hazy / Particulates

Insolubles may be

inorganic salts (

,

) affecting

stoichiometry.[3]

Use Case
GMP Synthesis, SAR

Studies
Initial Screening

Use High-Purity for

any step involving

metal catalysis

(Suzuki/Sonogashira)

to prevent catalyst

poisoning.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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